2-methyl-4-[4-methyl-1-oxo-2(1H)-phthalazinyl]-6-phenyl-5-pyrimidinecarbonitrile
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Overview
Description
2-methyl-4-[4-methyl-1-oxo-2(1H)-phthalazinyl]-6-phenyl-5-pyrimidinecarbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyrimidine ring fused with a phthalazine moiety, making it a unique and interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-[4-methyl-1-oxo-2(1H)-phthalazinyl]-6-phenyl-5-pyrimidinecarbonitrile typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction might involve the use of a pyrimidine derivative and a phthalazine derivative, with specific catalysts and solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to increase yield and efficiency. The use of automated systems and advanced purification techniques would also be essential to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-methyl-4-[4-methyl-1-oxo-2(1H)-phthalazinyl]-6-phenyl-5-pyrimidinecarbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form. Substitution reactions could result in various derivatives depending on the substituent introduced .
Scientific Research Applications
2-methyl-4-[4-methyl-1-oxo-2(1H)-phthalazinyl]-6-phenyl-5-pyrimidinecarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its unique structure.
Mechanism of Action
The mechanism of action of 2-methyl-4-[4-methyl-1-oxo-2(1H)-phthalazinyl]-6-phenyl-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to the modulation of various biological pathways. The exact mechanism would depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-quinolones: These compounds share a similar heterocyclic structure and have been studied for their pharmaceutical and biological activities.
Indole derivatives: These compounds also feature a fused ring system and are known for their diverse biological properties.
Uniqueness
What sets 2-methyl-4-[4-methyl-1-oxo-2(1H)-phthalazinyl]-6-phenyl-5-pyrimidinecarbonitrile apart is its unique combination of a pyrimidine ring and a phthalazine moiety. This structure provides distinct chemical and biological properties that can be leveraged in various research and industrial applications .
Properties
Molecular Formula |
C21H15N5O |
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Molecular Weight |
353.4 g/mol |
IUPAC Name |
2-methyl-4-(4-methyl-1-oxophthalazin-2-yl)-6-phenylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C21H15N5O/c1-13-16-10-6-7-11-17(16)21(27)26(25-13)20-18(12-22)19(23-14(2)24-20)15-8-4-3-5-9-15/h3-11H,1-2H3 |
InChI Key |
WQTZPEADWJXSRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C2=CC=CC=C12)C3=NC(=NC(=C3C#N)C4=CC=CC=C4)C |
Origin of Product |
United States |
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